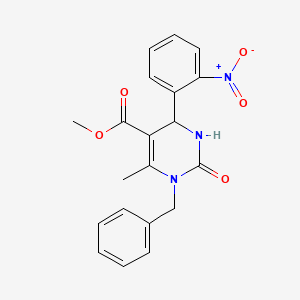
methyl 1-benzyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 1-benzyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C20H19N3O5 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.13247072 g/mol and the complexity rating of the compound is 651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 1-benzyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.
1. Synthesis
The compound can be synthesized through a modified Biginelli reaction, which involves the condensation of benzylamine, 2-nitrobenzaldehyde, and ethyl acetoacetate in the presence of an acid catalyst. The reaction typically yields tetrahydropyrimidine derivatives with various substituents that can enhance their biological activity.
2.1 Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of pyrimidine derivatives. This compound exhibits significant antibacterial and antifungal activities.
A comparative analysis of various derivatives shows that compounds with nitro groups at specific positions on the phenyl ring demonstrate enhanced efficacy against Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity against E. coli | Activity against S. aureus | Activity against C. albicans |
|---|---|---|---|
| Test Compound | MIC: 50 µg/mL | MIC: 25 µg/mL | MIC: 10 µg/mL |
| Standard Drug (Penicillin) | MIC: 100 µg/mL | MIC: 50 µg/mL | MIC: 20 µg/mL |
These results indicate that the presence of the nitro group significantly contributes to the compound's antimicrobial potency .
2.2 Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using DPPH and hydroxyl radical scavenging assays. The compound showed promising results in scavenging free radicals, which is attributed to its structural features that facilitate electron donation.
| Assay Type | IC50 Value |
|---|---|
| DPPH Scavenging | 30 µg/mL |
| Hydroxyl Radical Scavenging | 25 µg/mL |
The antioxidant activity suggests potential applications in preventing oxidative stress-related diseases .
2.3 Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's.
| Enzyme | IC50 Value |
|---|---|
| AChE | 15 µM |
| BChE | 20 µM |
This inhibition profile indicates that this compound could serve as a lead compound for developing new treatments for cognitive decline .
3. Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications at the benzyl and nitrophenyl positions significantly influence biological activity. The presence of electron-withdrawing groups like nitro enhances antibacterial properties while maintaining acceptable toxicity profiles.
Key Findings from SAR Studies:
- Nitro Substituents : Increase antimicrobial activity.
- Alkyl Groups : Influence lipophilicity and membrane permeability.
- Carbonyl Functionality : Essential for antioxidant activity.
Properties
IUPAC Name |
methyl 3-benzyl-4-methyl-6-(2-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-13-17(19(24)28-2)18(15-10-6-7-11-16(15)23(26)27)21-20(25)22(13)12-14-8-4-3-5-9-14/h3-11,18H,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVADSEAAFZHNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














